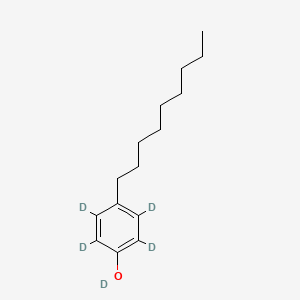

4-Nonylphenol-d5

Descripción

Propiedades

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-nonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-VQUAKUOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-95-7 | |

| Record name | 358730-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated 4-Nonylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated 4-nonylphenol (B119669), a critical internal standard for mass spectrometry-based analysis and a valuable tool in metabolic studies. This document outlines detailed experimental protocols, data presentation, and visualization of the core processes to assist researchers in the accurate quantification and study of 4-nonylphenol.

Introduction

4-Nonylphenol is an organic compound classified as an alkylphenol that is used in the manufacturing of antioxidants, lubricating oil additives, and detergents.[1] Due to its prevalence as an environmental contaminant and its classification as an endocrine-disrupting chemical, the ability to accurately quantify its presence in various matrices is of significant importance.[2] Deuterium-labeled 4-nonylphenol, such as 4-nonylphenol-d5, serves as an ideal internal standard for isotope dilution mass spectrometry, enabling precise and accurate quantification.[3][4] This guide details the synthetic routes to deuterated 4-nonylphenol and the analytical techniques for its characterization.

Synthesis of Deuterated 4-Nonylphenol

The synthesis of deuterated 4-nonylphenol can be achieved through a two-step process: the alkylation of phenol (B47542) with nonene to produce 4-nonylphenol, followed by a deuterium (B1214612) exchange reaction to introduce deuterium atoms onto the aromatic ring and the hydroxyl group.

Synthesis of 4-Nonylphenol

The industrial production of 4-nonylphenol involves the acid-catalyzed alkylation of phenol with a mixture of nonenes.[1] This process typically yields a complex mixture of isomers with the nonyl group attached at various positions on the phenol ring, most commonly at the 4-position (para).[5]

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

-

Reaction Setup: In a well-ventilated fume hood, a suspension of phenol (190 parts), propylene (B89431) trimer (nonene) (152 parts), and a dehydrated sulfonated styrene/divinylbenzene copolymer resin (ion exchange resin, 7 parts) is prepared in a stirred reactor.

-

Reaction Conditions: The mixture is stirred at 500 rpm and maintained at a temperature of 120°C and a pressure of 1 bar.

-

Reaction Progression: The reaction is allowed to proceed for 6 hours. Following this initial period, phenol (12.1 parts per hour) and propylene trimer (9.8 parts per hour) are continuously introduced into the reactor.

-

Product Isolation: The product suspension is continuously filtered through a suction line equipped with a metal filter (10 micrometers pore diameter) to remove the catalyst.

-

Purification: The crude product is subjected to fractional distillation to yield 4-nonylphenol.

Deuteration of 4-Nonylphenol

Acid-catalyzed hydrogen/deuterium (H/D) exchange is a common and effective method for introducing deuterium onto the aromatic ring of phenols.[4][6] The hydroxyl group of phenol is an activating group, directing electrophilic substitution to the ortho and para positions.[6]

Experimental Protocol: Acid-Catalyzed H/D Exchange

-

Reaction Setup: 4-Nonylphenol is dissolved in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or by using a combination of a Lewis acid like boron trifluoride with deuterium oxide (D₂O).[6]

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the exchange. The exact temperature and reaction time will influence the degree of deuteration.

-

Work-up: After the reaction is complete, the mixture is cooled and neutralized with a suitable base.

-

Extraction: The deuterated 4-nonylphenol is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic extract is washed, dried, and the solvent is removed under reduced pressure. The final product can be further purified by column chromatography or distillation to obtain the desired deuterated 4-nonylphenol (e.g., 4-n-nonylphenol-2,3,5,6-d4,OD).[3][7]

Synthesis Workflow

Caption: Workflow for the synthesis of deuterated 4-nonylphenol.

Characterization of Deuterated 4-Nonylphenol

The synthesized deuterated 4-nonylphenol must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. ¹H NMR is used to determine the positions and number of protons in a molecule, while ¹³C NMR provides information about the carbon skeleton. In the case of deuterated compounds, the absence of signals at specific chemical shifts in the ¹H NMR spectrum confirms successful deuterium incorporation.[8][9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: A small amount of the purified deuterated 4-nonylphenol is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The disappearance or significant reduction in the intensity of the aromatic proton signals and the hydroxyl proton signal in the ¹H NMR spectrum confirms deuteration.

Table 1: Representative ¹H NMR Data for 4-Nonylphenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.06 - 6.92 | m | 2H | Aromatic Protons |

| 6.76 - 6.66 | m | 2H | Aromatic Protons |

| 4.52 | s | 1H | Hydroxyl Proton |

| 2.57 - 2.39 | m | 2H | -CH₂- attached to the ring |

| 1.54 | d | 2H | -CH₂- |

| 1.36 - 1.12 | m | 12H | -(CH₂)₆- |

| 0.85 | t | 3H | -CH₃ |

| Data sourced from a representative spectrum of 4-nonylphenol and may vary slightly based on the specific isomer and experimental conditions.[10] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the analysis of 4-nonylphenol due to its high sensitivity and selectivity.[11][12][13] It allows for the separation of different isomers and provides mass spectral data for their identification and quantification.[14]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: The deuterated 4-nonylphenol sample is dissolved in a suitable solvent (e.g., isopropanol).[7] For trace analysis, a derivatization step, such as acetylation, may be employed to improve chromatographic performance.[15]

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., Rxi-5ms).[13] A temperature program is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides a unique fragmentation pattern that confirms the structure. For deuterated 4-nonylphenol, the molecular ion peak will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.

Table 2: Typical GC-MS Parameters for 4-Nonylphenol Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm)[13] |

| Injection Mode | Splitless[13] |

| Injection Port Temperature | 250 °C[13] |

| Oven Temperature Program | 50 °C (1 min) → (8 °C/min) → 300 °C (3 min)[13] |

| Carrier Gas | Helium[16] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C[13] |

| Measurement Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Parameters are illustrative and may require optimization for specific instruments and applications. |

Table 3: Key Mass Spectral Fragments for 4-Nonylphenol

| m/z | Relative Intensity | Possible Fragment |

| 220 | Moderate | Molecular Ion [M]⁺ |

| 135 | High | [M - C₆H₁₃]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

| Fragment ions are based on the mass spectrum of non-deuterated 4-nonylphenol. The m/z values for the deuterated analogue will be shifted accordingly. |

References

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. esslabshop.com [esslabshop.com]

- 8. nbinno.com [nbinno.com]

- 9. Insight into the hetero-interactions of 4-nonylphenol with dissolved organic matter: multiple spectroscopic methods, 1H NMR study and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. shimadzu.com [shimadzu.com]

- 14. Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of 4-Nonylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nonylphenol-d5. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis. This document includes tabulated quantitative data, a detailed experimental protocol for its use as an internal standard, and visualizations of its signaling pathway and experimental workflow.

Core Physicochemical Data

This compound is the deuterated form of 4-Nonylphenol, a well-known endocrine-disrupting chemical.[1][2][3] Due to its structural similarity to 4-Nonylphenol, its primary application is as an internal standard for accurate quantification in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 358730-95-7 | [4] |

| Molecular Formula | C₁₅H₁₉D₅O | [2] |

| Molecular Weight (Computed) | 225.38 g/mol | [4] |

| Exact Mass (Computed) | 225.214099115 Da | [4] |

| IUPAC Name | 1,2,4,5-tetradeuterio-3-deuteriooxy-6-nonylbenzene | [4] |

Table 2: Physicochemical Properties of 4-Nonylphenol (Non-deuterated)

| Property | Value | Source |

| CAS Number | 25154-52-3 (mixture of isomers), 104-40-5 (4-n-Nonylphenol) | [5] |

| Molecular Formula | C₁₅H₂₄O | [6] |

| Molecular Weight | 220.35 g/mol | [6] |

| Physical Appearance | Pale yellow, viscous liquid | [5][6] |

| Melting Point | -8 to 2 °C (mixture of isomers) | [5] |

| Boiling Point | 293 to 297 °C (mixture of isomers) | [5] |

| Water Solubility | 6 mg/L at pH 7 | [5] |

| Density | 0.953 g/cm³ | [5] |

| LogP (Octanol-Water Partition Coefficient) | 5.76 | [6] |

Endocrine Disrupting Signaling Pathway

4-Nonylphenol is recognized as an endocrine disruptor due to its ability to mimic the natural hormone 17β-estradiol.[5] It exerts its estrogenic effects by binding to estrogen receptors, primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[5] This interaction can trigger downstream cellular responses that are normally regulated by estrogen, potentially leading to adverse health effects.[7][8] 4-Nonylphenol has also been found to act as an agonist of the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|CAS 358730-95-7|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-N-Nonylphenol-2,3,5,6-D4,OD | C15H24O | CID 90472216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nonylphenol - Wikipedia [en.wikipedia.org]

- 6. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Stability of 4-Nonylphenol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic stability of 4-Nonylphenol-d5, a deuterated internal standard crucial for the accurate quantification of 4-Nonylphenol (B119669) in various matrices. 4-Nonylphenol is a recognized endocrine-disrupting chemical, and precise monitoring is essential for environmental and toxicological studies.[1][2][3] The stability of the deuterium (B1214612) labels is paramount for the reliability of analytical data obtained using isotope dilution mass spectrometry.

Introduction to Isotopic Stability

Deuterium-labeled internal standards are widely used in quantitative mass spectrometry to correct for analyte loss during sample preparation and for variations in instrument response.[4] However, the stability of deuterium labels is not absolute. Hydrogen-deuterium (H/D) exchange, the replacement of a deuterium atom with a hydrogen atom from the surrounding solvent or matrix, can occur, compromising the accuracy of quantification.[5][6] The rate of H/D exchange is influenced by several factors, including the position of the deuterium atom on the molecule, the pH and composition of the solvent, temperature, and the presence of catalysts.[6]

For this compound, typically labeled as 4-n-Nonylphenol-2,3,5,6-d4,OD, there are two types of deuterium labels: those on the aromatic ring and one on the hydroxyl group.[7][8][9] Deuteriums attached to heteroatoms like oxygen are highly susceptible to exchange with protons from protic solvents (e.g., water, methanol).[10] In contrast, deuteriums bonded to aromatic carbons are generally more stable but can undergo exchange under certain conditions, such as in the presence of acid or metal catalysts.[3][5][11]

Quantitative Assessment of Isotopic Stability

While specific kinetic data for the H/D exchange of this compound is not extensively published, the following tables provide an illustrative summary of expected stability based on general principles of H/D exchange for deuterated phenols. These values are intended to guide researchers in designing their own stability studies.

Table 1: Illustrative Isotopic Stability of this compound (Aromatic Deuteriums) in Different Solvents

| Solvent | Temperature (°C) | Incubation Time (hours) | pH | Estimated % H/D Exchange (Aromatic d4) |

| Acetonitrile | 25 | 24 | 7 | < 1% |

| Methanol | 25 | 24 | 7 | < 2% |

| Water | 25 | 24 | 7 | < 3% |

| Water | 25 | 24 | 2 | < 5% |

| Water | 25 | 24 | 10 | < 5% |

| Water | 50 | 24 | 7 | < 10% |

Table 2: Illustrative Isotopic Stability of this compound (Hydroxyl Deuterium) in Protic Solvents

| Solvent | Temperature (°C) | Incubation Time (minutes) | Estimated % H/D Exchange (Hydroxyl d1) |

| Methanol | 25 | 5 | > 95% |

| Water | 25 | 5 | > 99% |

| Acetonitrile with 0.1% Water | 25 | 10 | > 50% |

Disclaimer: The data presented in Tables 1 and 2 are illustrative and based on the known behavior of deuterated phenols. Actual exchange rates should be experimentally determined for specific matrices and conditions.

Experimental Protocol for Isotopic Stability Assessment

To ensure the integrity of quantitative data, it is imperative to experimentally verify the isotopic stability of this compound under the specific conditions of an analytical method.

Objective: To quantify the rate of hydrogen-deuterium exchange of this compound in a given solvent or matrix over time.

Materials:

-

This compound standard solution

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Matrix blank (e.g., plasma, tissue homogenate)

-

LC-MS/MS system

-

pH meter and appropriate buffers

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a non-protic solvent like acetonitrile.

-

Prepare a series of test solutions by spiking a known concentration of this compound into the solvent or matrix of interest (e.g., mobile phase, extraction solvent, reconstituted sample matrix).

-

Adjust the pH of aqueous solutions to the desired values.

-

-

Incubation:

-

Divide each test solution into aliquots for different time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Store the aliquots under the conditions that mimic the analytical workflow, including temperature (e.g., room temperature, autosampler temperature).

-

The t=0 sample should be analyzed immediately after preparation.

-

-

LC-MS/MS Analysis:

-

At each time point, inject the corresponding aliquot into the LC-MS/MS system.

-

Acquire data in full scan mode or by monitoring the mass-to-charge ratios (m/z) of this compound and its potential partially de-deuterated isotopologues (d4, d3, d2, d1, d0).

-

-

Data Analysis:

-

For each time point, determine the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total ion count of all isotopologues.

-

Plot the percentage of the fully deuterated form (d5) and the appearance of less deuterated forms over time to determine the rate of H/D exchange.

-

Signaling Pathways and Experimental Workflows

Endocrine-Disrupting Signaling Pathway of 4-Nonylphenol

4-Nonylphenol primarily exerts its endocrine-disrupting effects by mimicking the natural hormone 17β-estradiol and interacting with estrogen receptors (ERα and ERβ).[12] This interaction can trigger a cascade of downstream signaling events, leading to altered gene expression and physiological responses. Additionally, 4-nonylphenol has been shown to interact with other cellular pathways, including the androgen receptor (AR) and the aryl hydrocarbon receptor (AhR).[13]

Caption: Endocrine-disrupting mechanisms of 4-Nonylphenol.

Metabolic Pathway of 4-Nonylphenol

The biotransformation of 4-Nonylphenol involves several metabolic pathways, primarily hydroxylation of the alkyl chain and the aromatic ring, followed by conjugation reactions such as glucuronidation and sulfation.[1][14][15] These metabolic processes facilitate the detoxification and excretion of the compound.

Caption: Metabolic pathway of 4-Nonylphenol.

Experimental Workflow for 4-Nonylphenol Analysis

The quantitative analysis of 4-Nonylphenol in complex matrices typically involves sample extraction, cleanup, and detection by mass spectrometry, with this compound used as an internal standard.

Caption: Workflow for 4-Nonylphenol analysis.

Conclusion and Recommendations

The isotopic stability of this compound is a critical parameter for its effective use as an internal standard in quantitative analysis. While the deuterium labels on the aromatic ring are generally stable, the hydroxyl deuterium is readily exchangeable in protic solvents. It is strongly recommended that researchers perform in-house stability studies under their specific experimental conditions to ensure the highest accuracy and reliability of their results. The provided experimental protocol serves as a robust framework for such validation. Understanding the endocrine-disrupting and metabolic pathways of 4-Nonylphenol provides a crucial context for the interpretation of analytical data in toxicological and environmental research.

References

- 1. researchgate.net [researchgate.net]

- 2. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (4-n-Nonylphenol-2,3,5,6-d4,OD) | 稳定同位素 | MCE [medchemexpress.cn]

- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. achemtek.com [achemtek.com]

- 10. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

4-Nonylphenol-d5 degradation pathways and byproducts

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of 4-Nonylphenol (B119669)

Introduction

4-Nonylphenol (NP) is a xenobiotic organic compound belonging to the broader family of alkylphenols.[1] It is primarily an industrial chemical used in the synthesis of nonylphenol polyethoxylates (NPEOs), a class of non-ionic surfactants found in detergents, emulsifiers, and other industrial and consumer products.[2][3] The widespread use and subsequent environmental release of NPEOs lead to their degradation into the more persistent and toxic 4-Nonylphenol.[3][4] Due to its estrogen-mimicking properties, 4-NP is classified as an endocrine-disrupting chemical (EDC), raising significant concerns about its impact on wildlife and human health.[4][5][6]

This technical guide focuses on the degradation pathways and byproducts of 4-Nonylphenol. The analysis and quantification of 4-NP in complex environmental and biological samples are often challenging. To achieve high accuracy and precision, stable isotope-labeled internal standards, such as 4-Nonylphenol-d5, are employed in a technique known as isotope dilution mass spectrometry.[7] These deuterated standards exhibit nearly identical chemical and physical properties to their native counterparts, allowing them to correct for variations during sample preparation and analysis.[7] For the purposes of this guide, it is assumed that the degradation pathways of this compound are identical to those of 4-Nonylphenol, as the substitution of hydrogen with deuterium (B1214612) atoms does not significantly alter the molecule's chemical reactivity in these processes.

This document outlines the primary degradation mechanisms of 4-NP, including aerobic and anaerobic biodegradation, ozonation, and photodegradation. It provides a detailed overview of the byproducts formed, quantitative data on degradation efficacy, and the experimental protocols used for their study.

Biodegradation Pathways

Biodegradation is a key process for the removal of 4-NP from the environment, mediated by microorganisms in soil, sediment, and water systems.[2][3] The efficiency of this process is highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize oxygen to metabolize 4-NP. This is often a more rapid degradation route compared to anaerobic processes.[2][8] The half-life for aerobic degradation can vary significantly, from as short as 1.4 days in soil to several weeks in other matrices.[1][3] One study on river sediment showed that 95% of the initial 4-NP was biodegraded within 8 days following a 2-day lag phase.[5]

The microbial degradation of 4-NP can proceed through several distinct pathways:

-

Alkyl Chain Oxidation: One common pathway begins with the oxidation of the terminal carbon on the nonyl chain.[9] This is followed by a cycle of hydroxylation, further oxidation, and decarboxylation, progressively shortening the alkyl chain.[9]

-

Aromatic Ring Cleavage: Another mechanism involves the hydroxylation of the aromatic ring at the ortho position by phenol (B47542) hydroxylase, followed by ring cleavage via either catechol 1,2-dioxygenase or catechol 2,3-dioxygenase.[2]

-

Ipso-Hydroxylation: A novel pathway identified involves an ipso-hydroxylation, where the nonyl group is substituted by a hydroxyl group, leading to an intramolecular rearrangement.[2]

-

Nitration: In some sediment cultures, a unique pathway involving the formation of nitro-nonylphenol metabolites has been observed, with the nitro group originating from ammonium (B1175870) in the medium.[5]

Table 1: Quantitative Data for Aerobic Degradation of 4-Nonylphenol

| Matrix | Condition | Initial Concentration | Degradation Metric | Value | Reference |

| River Sediment | Laboratory microcosm, 30°C | 2.5 ± 0.6 nmol/mL | % Degraded | 95% in 8 days | [5] |

| River Sediment | Laboratory microcosm, 30°C | 2.5 ± 0.6 nmol/mL | Half-life (t½) | 1.5 ± 0.4 days | [5] |

| Soil | Laboratory incubation, 20°C, dark | Not specified | Half-life (t½) | 1.4 days | [1] |

| Seawater | Laboratory, 11°C | 11 µg/L | % Remaining | ~50% after 58 days | [1] |

| Biosolids-Amended Soil | Laboratory, 32 weeks | Not specified | DT50 (First-order) | 12-25 days | [10] |

Experimental Protocol: Aerobic Biodegradability Screening (Modified OECD 301E)

This protocol is based on the OECD Guideline for Testing of Chemicals, Test No. 301E.[11]

-

Preparation of Medium: A mineral medium is prepared containing essential salts (e.g., KH₂PO₄, K₂HPO₄, NH₄Cl, CaCl₂, MgSO₄·7H₂O, FeCl₃·6H₂O) and yeast extract in deionized water.[11]

-

Inoculum: The inoculum is sourced from a sewage treatment plant or river water.[11]

-

Test Setup: The test is conducted in 2-L glass bottles. A known concentration of the test substance (e.g., 10 mg/L of 4-NP) is added to the mineral medium along with the inoculum.[11] Sterile controls without inoculum are also prepared to assess abiotic degradation.

-

Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions. The test typically lasts for 28 to 49 days.[11]

-

Sampling and Analysis: Aliquots are withdrawn at regular intervals. Samples are prepared for analysis (e.g., by solid-phase extraction) and the concentration of the parent compound and its metabolites is determined using HPLC-MS or GC-MS.[11] Biodegradation is calculated based on the disappearance of the parent compound over time.

Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms mediate the degradation of 4-NP. This process is generally much slower than aerobic degradation, with reported half-lives ranging from 23.9 to 86.6 days.[2][12][13] The rate of anaerobic degradation is influenced by several factors, including temperature, pH, and the presence of co-substrates.[2][12] Studies have shown that the addition of yeast extract or certain surfactants can enhance the degradation rate, while substances like acetate, lactate, and some heavy metals can be inhibitory.[3][12][13]

The efficiency of anaerobic degradation often depends on the specific electron acceptor available, with degradation rates typically following the order: sulfate-reducing > methanogenic > nitrate-reducing conditions .[12] One identified intermediate product from the anaerobic degradation of 4-NP in mangrove sediments is 2-butyl-1-octanol .[13]

Table 2: Quantitative Data for Anaerobic Degradation of 4-Nonylphenol

| Matrix | Condition | Initial Concentration | Degradation Metric | Value | Reference |

| Sewage Sludge | Anaerobic, optimal pH 7 | 5 mg/L | Half-life (t½) | 23.9 days | [12] |

| Petrochemical Sludge | Anaerobic | 5 mg/L | Half-life (t½) | 36.5 days | [12] |

| Mangrove Sediments | Anaerobic | Not specified | Half-life (t½) | 53.3 - 86.6 days | [13] |

| Domestic Sewage | Anaerobic, optimized | 5 mg/L | Removal Efficiency | 97% (86% by biodegradation) | [14] |

Chemical Degradation Pathways

Beyond microbial action, 4-NP can be degraded through various chemical processes, particularly advanced oxidation processes (AOPs) like ozonation and photochemical reactions.

Ozonation

Ozonation is a highly effective AOP for degrading persistent organic pollutants.[15] Ozone (O₃) directly attacks the electron-rich aromatic ring of 4-NP, leading to its rapid degradation. The process can be enhanced by combining it with other treatments, such as granular activated carbon.[15] Studies have demonstrated high removal efficiencies, with one achieving 87.7% removal of 4-NP from industrial wastewater.[15]

The primary byproducts identified from the ozonation of 4-NP include:

-

4-Nonylcatechol homologues

-

4-Nonylbenzoquinone homologues

An important consideration is the estrogenic activity of the byproducts. While ultimate ozonation can eliminate estrogenicity, intermediate products like 4-nonylcatechols have been shown to exhibit higher estrogenic activity than the parent 4-NP compound.[16][17]

Experimental Protocol: Ozonation of 4-Nonylphenol

This protocol is adapted from a study investigating ozonation byproducts.[16]

-

Reactor Setup: Ozonation is performed in a glass batch reactor. Ozone is generated from pure oxygen and bubbled through the aqueous solution containing 4-NP at a controlled flow rate.

-

Solution Preparation: A stock solution of 4-NP is prepared in a suitable solvent (e.g., methanol) and then diluted in ultrapure water to the desired initial concentration.

-

Experimental Conditions: The experiment is run at a controlled pH and temperature. Ozone concentration in the gas and aqueous phases is monitored.

-

Sampling: Aqueous samples are taken at specific time intervals. The residual ozone is quenched immediately, for example, by adding sodium thiosulfate.

-

Sample Preparation and Analysis: Samples are extracted using solid-phase extraction (SPE). The extracts are then derivatized (e.g., silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its byproducts.[16]

Photodegradation

Photodegradation involves the breakdown of compounds by light. While 4-NP does not significantly absorb sunlight at wavelengths above 290 nm, it can be degraded indirectly.[1] This occurs through reactions with photochemically-produced species, such as hydroxyl radicals (•OH), or through sensitized photolysis, where other substances in the medium absorb light and initiate the degradation.[1][18]

In the atmosphere, the vapor-phase half-life of 4-NP due to reaction with hydroxyl radicals is estimated to be around 7.5 hours.[1] In biosolids applied to soil, exposure to artificial sunlight for 30 days resulted in a 55% reduction of 4-NP, compared to less than 15% in the dark, highlighting the importance of photolysis.[18]

A significant and concerning photoproduct of 4-NP, particularly in snowpack, is 4-nonylcatechol (4-NC) .[19] Studies have shown that 4-NC is considerably more toxic than its precursor, 4-NP, which could amplify the environmental risk in ecosystems receiving snowmelt.[19]

Table 3: Quantitative Data for Photodegradation of 4-Nonylphenol

| Matrix | Condition | Degradation Metric | Value | Reference |

| Atmosphere (Vapor) | Reaction with •OH radicals | Estimated Half-life (t½) | 7.5 hours | [1] |

| Biosolids on Soil | 30 days artificial sunlight | % Reduction | 55% | [18] |

| Liquid Snow (Palisade Glacier) | Clear sky conditions | Estimated Half-life (t½) | 9.8 - 10.5 days | [19] |

| Aqueous Solution (Fe(III) promoted) | UV irradiation (λ=365nm) | Time for complete degradation | 45 minutes | [20] |

Analytical Methodologies

Accurate identification and quantification of 4-NP and its degradation byproducts are critical for research and risk assessment. The use of this compound as an internal standard is a cornerstone of robust quantitative methods.[7]

A typical analytical workflow involves sample extraction, cleanup, optional derivatization, and instrumental analysis.

-

Sample Preparation and Extraction:

-

Derivatization: To improve the volatility and chromatographic peak shape of phenolic compounds for GC analysis, a derivatization step is often performed. Common reagents include acetic anhydride (B1165640) or N-Methyl-bis(trifluoroacetamide) (MBTFA).[7][23]

-

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. It is frequently used for analyzing 4-NP and its derivatized byproducts.[16][21][22]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for analyzing less volatile or thermally labile byproducts, such as carboxylated intermediates, without the need for derivatization.[11][24]

-

Experimental Protocol: GC-MS Analysis of 4-Nonylphenol

This protocol is a generalized example based on common methodologies.[16][21]

-

Extraction and Derivatization: As described in the workflow above.

-

GC Conditions:

-

Injector: Splitless mode, 280°C.

-

Column: A non-polar capillary column, such as a DB-5MS (30m × 0.25mm × 0.25µm).[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]

-

Oven Temperature Program: An initial temperature of 70°C, ramped to 280°C at a rate of 10°C/min, followed by a hold for 10 minutes.[16]

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions for native 4-NP, this compound, and expected byproducts.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

-

Quantification: The concentration of 4-NP is calculated by creating a calibration curve based on the peak area ratio of the native analyte to the this compound internal standard.

Conclusion

The environmental fate of 4-Nonylphenol is governed by a complex interplay of biological and chemical degradation processes. Aerobic biodegradation represents a relatively efficient removal pathway, whereas anaerobic degradation is significantly slower. Chemical methods, particularly ozonation, can rapidly degrade 4-NP but may produce intermediate byproducts with transient or even increased toxicity. Similarly, photodegradation can contribute to 4-NP removal but can also form more hazardous compounds like 4-nonylcatechol.

This guide highlights that a simple reduction in the parent compound concentration does not always equate to detoxification. A thorough understanding of the degradation pathways and the formation of stable, persistent, or more toxic byproducts is essential for accurate environmental risk assessment and the development of effective remediation strategies. The use of robust analytical methods, underpinned by isotope dilution techniques with standards like this compound, is paramount for generating the high-quality data needed by researchers and environmental professionals.

References

- 1. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment [mdpi.com]

- 5. Aerobic nonylphenol degradation and nitro-nonylphenol formation by microbial cultures from sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of 4-nonylphenol, 4-t-octylphenol, bisphenol A and triclosan following biosolids addition to soil under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation of Nonylphenol Monopropoxyethoxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anaerobic degradation of nonylphenol in subtropical mangrove sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. chemicalpapers.com [chemicalpapers.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Photodegradation of the endocrine-disrupting chemical 4-nonylphenol in biosolids applied to soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The photolytic conversion of 4-nonylphenol to 4-nonylcatechol within snowpack of the Palisade Glacier, Sierra Nevada, CA, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 4-Nonylphenol (NP) in food-contact materials: analytical methodology and occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Environmental Fate and Transport of 4-Nonylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenol (B119669) (NP) and its derivatives are widespread environmental contaminants resulting from the degradation of nonylphenol ethoxylates, a class of non-ionic surfactants used extensively in industrial and household products. Due to its persistence, bioaccumulative potential, and endocrine-disrupting properties, 4-NP is a compound of significant environmental concern. The deuterated analog, 4-Nonylphenol-d5 (4-NP-d5), in which five hydrogen atoms on the phenol (B47542) ring are replaced by deuterium (B1214612), is frequently used as an internal standard in analytical methods for the quantification of 4-NP in environmental matrices. Understanding the environmental fate and transport of 4-NP-d5 is crucial for accurate environmental monitoring and risk assessment. This technical guide provides a comprehensive overview of the available data on the environmental behavior of 4-Nonylphenol, which serves as a close proxy for its deuterated form, and outlines detailed experimental protocols for its study.

Physicochemical Properties

The environmental fate and transport of a chemical are largely governed by its physicochemical properties. While experimental data specifically for this compound are limited, the properties of 4-Nonylphenol are well-characterized and provide a reliable basis for predicting the behavior of its deuterated analog. Isotopic substitution with deuterium has a negligible effect on most physicochemical properties.

| Property | Value for 4-Nonylphenol | Reference |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| Appearance | Pale yellow viscous liquid | [1] |

| Water Solubility | 7 mg/L at 25 °C | [1] |

| Vapor Pressure | 0.000818 mmHg | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.76 | [1] |

| Organic Carbon-Water Partition Coefficient (log Koc) | 3.97 - 4.0 | [2][3] |

| Boiling Point | 317 °C | [1] |

| Melting Point | 42 °C | [1] |

Environmental Fate and Transport

The environmental journey of this compound, inferred from studies on 4-NP, involves several key processes: biodegradation, photodegradation, sorption to soil and sediment, and bioaccumulation in aquatic organisms.

Biodegradation

Biodegradation is a primary mechanism for the removal of 4-NP from the environment. The rate of degradation is influenced by factors such as temperature, pH, and the presence of microbial communities.

-

Aerobic Biodegradation: Under aerobic conditions, the half-life of 4-NP in soil and sediment can range from a few days to several weeks.[4] For instance, in biosolids-amended soil, half-lives of 16 to 23 days have been reported.[5][6] In aerobic systems inoculated with sludge, a half-life of 8.2 days has been calculated.[7]

-

Anaerobic Biodegradation: Anaerobic degradation is generally slower, with half-lives ranging from approximately 24 to 69 days.[4]

The biodegradation process is influenced by various environmental factors. For example, the degradation rate is enhanced by increased temperature and the presence of yeast extract or certain surfactants.[8] Conversely, the presence of heavy metals or phthalic acid esters can inhibit degradation.[4]

Logical relationship for the biodegradation of this compound.

Photodegradation

Photodegradation can be a significant removal pathway for 4-NP in the upper layers of aquatic environments and on soil surfaces.

-

In the presence of artificial sunlight, a 55% reduction of 4-NP was observed in the top layer of biosolids applied to soil over 30 days.[9]

-

In surface waters exposed to bright summer sun, the half-life of 4-NP can be as short as 10-15 hours.[7][10]

Workflow for the photodegradation of this compound.

Sorption to Soil and Sediment

Due to its high hydrophobicity (log Kow = 5.76), 4-NP has a strong tendency to partition from water to soil and sediment.[1] This process is primarily governed by the organic carbon content of the solid phase.

| Parameter | Value Range | Reference |

| Soil Sorption Coefficient (Kd) | 24 - 1059 mL/g | [3][11] |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | log Koc ≈ 4.0 | [2][3] |

The high sorption potential of 4-NP indicates that it is relatively immobile in soil and tends to accumulate in sediments of aquatic systems.

Bioaccumulation

4-NP can accumulate in aquatic organisms from the surrounding water. The bioconcentration factor (BCF) is a measure of this accumulation potential.

| Organism | BCF Value (wet weight) | Reference |

| Killifish (Oryzias latipes) | 167 ± 23 | [5] |

| Ayu fish (Plecoglossus altivelis) | 21 ± 15 | [5] |

| Fathead minnow (Pimephales promelas) | ~180 (lipid normalized) | [7] |

| Bluegill (Lepomis macrochirus) | ~50 (lipid normalized) | [7] |

| Various freshwater fish | 74 - 2.6 x 10⁴ L/kg | [12] |

These values indicate a moderate to high potential for bioaccumulation in fish.

Experimental Protocols

Detailed experimental protocols are essential for conducting reliable environmental fate and transport studies. The following sections outline methodologies for key experiments, based on established guidelines and published research.

Biodegradation in Water-Sediment Systems (based on OECD 308)

Objective: To determine the rate and route of biodegradation of this compound in water-sediment systems.

Materials:

-

This compound test substance

-

Radiolabeled 4-Nonylphenol (e.g., ¹⁴C-labeled) for tracing

-

Natural water and sediment collected from a relevant site

-

Incubation flasks with traps for CO₂ and volatile organic compounds

-

Analytical instrumentation (e.g., Liquid Scintillation Counter, GC-MS, LC-MS)

Procedure:

-

System Preparation: Add sediment and overlying water to incubation flasks. Allow the systems to equilibrate.

-

Test Substance Application: Spike the water phase with a known concentration of this compound and a tracer amount of radiolabeled 4-NP.

-

Incubation: Incubate the flasks in the dark at a constant temperature, under either aerobic or anaerobic conditions.

-

Sampling: At predetermined time intervals, sacrifice replicate flasks. Separate the water and sediment phases.

-

Analysis:

-

Analyze the water phase for the parent compound and degradation products.

-

Extract the sediment and analyze for the parent compound and non-extractable residues.

-

Quantify the evolved CO₂ and other volatile compounds.

-

-

Data Analysis: Calculate the half-life of this compound and identify the major degradation products.

Experimental workflow for a biodegradation study.

Photodegradation in Aqueous Solution

Objective: To determine the photodegradation rate of this compound in water.

Materials:

-

This compound test substance

-

Purified water (e.g., Milli-Q)

-

Quartz tubes or a photochemical reactor

-

Light source simulating sunlight (e.g., Xenon lamp)

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS)

Procedure:

-

Solution Preparation: Prepare a solution of this compound in purified water at a known concentration.

-

Irradiation: Place the solution in quartz tubes or the photoreactor and expose it to the light source. Maintain a constant temperature.

-

Dark Control: Prepare identical samples and keep them in the dark to assess for any non-photolytic degradation.

-

Sampling: At various time points, take aliquots from the irradiated and dark control solutions.

-

Analysis: Analyze the samples for the concentration of this compound.

-

Data Analysis: Plot the concentration of this compound versus time and calculate the photodegradation half-life.

Soil Sorption by Batch Equilibrium (based on OECD 106)

Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.

Materials:

-

This compound test substance

-

Several soil types with varying organic carbon content

-

0.01 M CaCl₂ solution

-

Centrifuge tubes

-

Shaker

-

Analytical instrumentation (e.g., GC-MS, LC-MS)

Procedure:

-

Soil Preparation: Air-dry and sieve the soils. Characterize their properties (pH, organic carbon content, texture).

-

Equilibration: Add a known mass of soil and a known volume of 0.01 M CaCl₂ solution containing this compound at various concentrations to centrifuge tubes.

-

Shaking: Shake the tubes for a predetermined time to reach equilibrium (typically 24 hours).

-

Centrifugation: Separate the solid and aqueous phases by centrifugation.

-

Analysis: Determine the concentration of this compound in the aqueous phase.

-

Calculation: Calculate the amount of this compound sorbed to the soil by difference. Determine the Kd and Koc values.

Endocrine Disruption Signaling Pathway

4-Nonylphenol is a known xenoestrogen, meaning it can mimic the effects of estrogen in the body. It primarily exerts its endocrine-disrupting effects by interacting with estrogen receptors (ERα and ERβ).

The binding of 4-NP to the estrogen receptor can trigger a cascade of cellular events, leading to altered gene expression and physiological responses. This can disrupt normal reproductive function and development in wildlife and potentially in humans.

Estrogen receptor-mediated signaling pathway of this compound.

Conclusion

The environmental fate and transport of this compound are expected to closely mirror those of 4-Nonylphenol. It is a persistent and bioaccumulative compound with a strong affinity for soil and sediment. Its degradation in the environment is slow, particularly under anaerobic conditions. As a known endocrine disruptor, its presence in the environment warrants careful monitoring and further research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to conduct robust studies on the environmental behavior of this important compound. The use of this compound as an internal standard in such studies is critical for generating accurate and reliable data for environmental risk assessment and management.

References

- 1. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sorption behavior of nonylphenol in terrestrial soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fate of 4-nonylphenol in a biosolids amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. epa.gov [epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. Photodegradation of the endocrine-disrupting chemical 4-nonylphenol in biosolids applied to soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Characteristics of nonylphenol and bisphenol A accumulation by fish and implications for ecological and human health - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradation of Deuterated Nonylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biodegradation of deuterated nonylphenol. Due to a scarcity of studies specifically investigating the microbial degradation of deuterated nonylphenol, this document leverages a key study on its degradation in a plant matrix and complements it with extensive data on the biodegradation of non-labeled nonylphenol in microbial systems. This approach offers valuable insights into the potential fate of deuterated nonylphenol in environmental and biological systems.

Introduction to Deuterated Nonylphenol in Biodegradation Studies

Nonylphenols (NPs) are persistent environmental contaminants known for their endocrine-disrupting properties. The use of deuterated nonylphenol in biodegradation studies offers a powerful tool for tracing the metabolic fate of this compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down the rate of metabolic reactions involving the cleavage of this bond. This property, along with the distinct mass spectrometric signature of deuterated compounds, allows for unambiguous identification and quantification of the parent compound and its metabolites against a complex background matrix.

While the primary application of deuterated standards in environmental analysis has been for isotope dilution mass spectrometry to ensure accurate quantification, their use as a substrate in degradation studies provides a more in-depth understanding of transformation pathways.

Quantitative Data on Deuterated Nonylphenol Degradation

To date, published research on the biodegradation of deuterated nonylphenol is limited. The most relevant study available investigated the degradation of 4-n-nonylphenol-d4 (specifically 4-n-NP-2,3,5,6-d4-OD) in a plant matrix (cabbage). The findings from this study are summarized below.

Table 1: Degradation of 4-n-Nonylphenol-d4 in Cabbage

| Time (Days) | Degradation (%) | Remaining 4-n-NP-d4 (%) |

| 0 | 0 | 100 |

| 7 | >80 | <20 |

| 35 | ~100 | Trace amounts |

Data sourced from a study on the simulation of nonylphenol degradation in leafy vegetables using a deuterated tracer.

Experimental Protocols

This section details the experimental protocol for studying the degradation of deuterated nonylphenol, based on the methodology employed in the aforementioned plant-based study. While this protocol is specific to a plant matrix, many of the principles, particularly sample preparation and analytical techniques, are adaptable for microbial biodegradation studies in matrices such as soil, sediment, or activated sludge.

Materials and Reagents

-

Deuterated Nonylphenol Standard: 4-n-Nonylphenol-d4 (4-n-NP-2,3,5,6-d4-OD)

-

Solvents: Acetonitrile (B52724), n-hexane (pesticide residue grade)

-

Solid Phase Extraction (SPE) Cartridges: Graphitized carbon black/primary secondary amine (GCB/PSA) dual-layer cartridges

-

Reagents for Extraction: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl)

-

Instrumentation: Gas chromatograph-mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., DB-5ms).

Experimental Procedure

-

Sample Preparation and Spiking:

-

Homogenize the matrix sample (e.g., cabbage leaves, soil, or activated sludge).

-

Weigh a representative portion of the homogenized sample (e.g., 10 g) into a centrifuge tube.

-

Spike the sample with a known concentration of 4-n-nonylphenol-d4 solution in a suitable solvent.

-

Allow the solvent to evaporate, leaving the deuterated nonylphenol adsorbed to the sample matrix.

-

-

Incubation:

-

For plant-based studies, the spiked plants are grown under controlled conditions (e.g., temperature, light, humidity) for the desired duration.

-

For microbial studies, the spiked matrix (soil, sediment, or sludge) is incubated under controlled aerobic or anaerobic conditions. This may involve maintaining a specific temperature, moisture content, and oxygen level.

-

-

Sampling:

-

Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 35 days) to monitor the degradation progress.

-

-

Extraction (QuEChERS Method Adaptation):

-

To the collected sample, add water and acetonitrile.

-

Vortex vigorously to ensure thorough mixing.

-

Add anhydrous magnesium sulfate and sodium chloride, and vortex again to induce phase separation.

-

Centrifuge to pellet the solid matrix material.

-

Collect the acetonitrile supernatant.

-

-

Clean-up (Dispersive Solid-Phase Extraction):

-

Transfer the acetonitrile extract to a tube containing the GCB/PSA sorbent.

-

Vortex to allow the sorbent to remove interfering matrix components.

-

Centrifuge to pellet the sorbent.

-

Collect the cleaned extract.

-

-

Analysis by GC-MS:

-

Concentrate the final extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., n-hexane).

-

Inject an aliquot into the GC-MS system.

-

Monitor the characteristic ions of 4-n-nonylphenol-d4 and any potential deuterated metabolites to determine their concentrations.

-

Biodegradation Pathways and Visualization

Currently, there is a lack of published data on the specific biodegradation pathways of deuterated nonylphenol in microbial systems. However, the degradation of non-labeled nonylphenol is well-documented and is expected to proceed through similar mechanisms. The primary aerobic biodegradation pathways for nonylphenol are initiated by monooxygenases and involve hydroxylation of the aromatic ring or the alkyl chain.

Below are visualizations of a generalized experimental workflow for a deuterated nonylphenol degradation study and the established biodegradation pathways for non-labeled nonylphenol.

Caption: Experimental workflow for a deuterated nonylphenol degradation study.

Caption: Established aerobic biodegradation pathways for non-labeled nonylphenol.

Future Research Directions

The study of deuterated nonylphenol biodegradation is a nascent field with significant opportunities for further research. Key areas for future investigation include:

-

Microbial Degradation Studies: Conducting biodegradation experiments with deuterated nonylphenol in various microbial environments, such as activated sludge, soil, and pure bacterial cultures, is crucial to understand its fate in these relevant compartments.

-

Metabolite Identification: Utilizing high-resolution mass spectrometry to identify and characterize the deuterated metabolites formed during biodegradation. This will confirm whether the degradation pathways are consistent with those of non-labeled nonylphenol.

-

Kinetic Isotope Effect: Investigating the degradation rates of deuterated versus non-labeled nonylphenol to determine the presence and magnitude of a kinetic isotope effect. This will provide insights into the rate-limiting steps of the biodegradation process.

-

Anaerobic Degradation: Exploring the biodegradation of deuterated nonylphenol under anaerobic conditions, which are prevalent in sediments and some wastewater treatment processes.

By pursuing these research avenues, the scientific community can gain a more complete understanding of the environmental fate of nonylphenol and the utility of deuterated analogs in such studies.

A Comparative Toxicological Profile: 4-Nonylphenol vs. 4-Nonylphenol-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 4-Nonylphenol (4-NP), a well-documented endocrine-disrupting chemical, and presents a predictive toxicological profile for its deuterated isotopologue, 4-Nonylphenol-d5 (4-NP-d5). While extensive data exists for 4-NP, information on the toxicology of 4-NP-d5 is scarce, as it is primarily utilized as an internal standard in analytical chemistry. This guide bridges this gap by leveraging established principles of the kinetic isotope effect (KIE) to forecast the potential alterations in metabolism, pharmacokinetics, and toxicity that deuteration may impart. The core of this document is a comparative analysis, supported by quantitative data from existing literature on 4-NP, detailed experimental protocols for key toxicological assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

4-Nonylphenol (4-NP) is a persistent environmental contaminant resulting from the degradation of nonylphenol ethoxylates, which are widely used as non-ionic surfactants in various industrial and consumer products.[1] Its classification as a xenoestrogen and an endocrine disruptor stems from its ability to mimic the effects of estrogen and interfere with the endocrine system, leading to a range of adverse health effects.[2] this compound is a stable isotope-labeled version of 4-NP where five hydrogen atoms on the aromatic ring have been replaced with deuterium. This substitution, while minimally altering the physicochemical properties, can significantly impact the metabolic fate of the molecule due to the kinetic isotope effect. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond, potentially leading to a different toxicological profile.[3]

This guide aims to:

-

Provide a detailed toxicological profile of 4-Nonylphenol.

-

Predict the toxicological profile of this compound based on the kinetic isotope effect.

-

Present quantitative toxicological data in a comparative format.

-

Detail experimental protocols for assessing the toxicological effects of these compounds.

-

Visualize key signaling pathways and experimental workflows.

Toxicological Profile of 4-Nonylphenol (4-NP)

The toxicological effects of 4-NP are multifaceted, primarily revolving around its endocrine-disrupting properties and its ability to induce oxidative stress.

Endocrine Disruption

The most well-characterized toxicological effect of 4-NP is its ability to act as an estrogen receptor (ER) agonist.[2] By binding to ERα and ERβ, 4-NP can trigger a cascade of estrogenic responses, leading to:

-

Reproductive and Developmental Effects: Disruption of normal hormonal processes can lead to adverse effects on reproductive health and development.[2]

-

Uterotrophic Effects: Increased uterine weight in animal models is a hallmark of estrogenic activity.[4]

Oxidative Stress

4-NP has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and interfering with the antioxidant defense system.[2] This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Organ-Specific Toxicity

-

Hepatotoxicity: The liver is a primary target for 4-NP toxicity, with studies showing evidence of liver damage and alterations in liver function.

-

Neurotoxicity: Emerging evidence suggests that 4-NP can have adverse effects on the nervous system.

-

Nephrotoxicity: Some studies have indicated potential kidney damage following exposure to 4-NP.

Predicted Toxicological Profile of this compound

The toxicological profile of 4-NP-d5 is predicted to differ from that of 4-NP primarily due to the kinetic isotope effect on its metabolism.

Metabolism of 4-Nonylphenol

The metabolism of 4-NP is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] The main metabolic pathways include:

-

Hydroxylation: CYP enzymes, particularly CYP1A2, CYP2C19, CYP2D6, and CYP2B isozymes, catalyze the hydroxylation of both the alkyl chain and the phenolic ring of 4-NP.[5][7]

-

Conjugation: The hydroxylated metabolites, as well as the parent compound, can then undergo phase II conjugation reactions, primarily with glucuronic acid and sulfate, to facilitate their excretion.[1]

The Kinetic Isotope Effect and 4-NP-d5 Metabolism

The deuteration of the aromatic ring in 4-NP-d5 is expected to slow down the rate of aromatic hydroxylation, as this process involves the cleavage of a C-H (or C-D) bond.[8][9] This could lead to:

-

Metabolic Switching: A decrease in the rate of aromatic hydroxylation may lead to an increased flux through other metabolic pathways, such as alkyl chain hydroxylation.

-

Reduced Formation of Aromatic Metabolites: The production of catechols and other hydroxylated aromatic metabolites may be reduced.

-

Increased Half-Life: A slower overall rate of metabolism could lead to a longer biological half-life of 4-NP-d5 compared to 4-NP.

Predicted Toxicological Consequences

The altered metabolism of 4-NP-d5 could have several toxicological implications:

-

Potentially Reduced Estrogenic Activity of Metabolites: Some hydroxylated metabolites of 4-NP have been shown to retain or even have altered estrogenic activity.[10] A change in the metabolite profile of 4-NP-d5 could therefore alter the overall estrogenic burden.

-

Potentially Altered Oxidative Stress Induction: The generation of reactive oxygen species is often linked to the metabolic activation of xenobiotics. A change in the metabolic pathway could influence the extent of oxidative stress induced by 4-NP-d5.

-

Potential for Increased Parent Compound Toxicity: A longer half-life could lead to increased accumulation of the parent compound, potentially increasing its direct toxicity.

It is important to note that without direct experimental data, these predictions remain theoretical. The actual toxicological profile of 4-NP-d5 may be more complex and will depend on the interplay of various metabolic pathways and the specific biological activities of the resulting metabolites.

Quantitative Data Presentation

The following tables summarize key quantitative toxicological data for 4-Nonylphenol. Data for this compound is not available in the literature.

Table 1: In Vitro Estrogenic Activity of 4-Nonylphenol

| Assay Type | Cell Line | Endpoint | 4-Nonylphenol Activity | Reference |

| Reporter Gene Assay | T47D-KBluc | EC50 for Luciferase Induction | ~100 nM | [11] |

| Competitive Binding Assay | Rat Uterine Cytosol | Relative Binding Affinity (RBA) | 0.01 - 0.1% (relative to Estradiol) | [12] |

Table 2: In Vivo Uterotrophic Effects of 4-Nonylphenol in Rats

| Dosing Regimen | Route of Administration | Lowest Observed Effect Level (LOEL) | Endpoint | Reference |

| 3 consecutive days | Oral gavage | 10 mg/kg/day | Increased uterine weight | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and compare the toxicological profiles of 4-NP and 4-NP-d5.

In Vivo Uterotrophic Assay in Immature Female Rats

This assay is a standard method for assessing the estrogenic activity of a substance by measuring the increase in uterine weight.[13][14]

Protocol:

-

Animal Model: Immature female Sprague-Dawley rats (20-21 days old).

-

Acclimation: Acclimate animals for at least 5 days before the start of the study.

-

Dosing:

-

Administer the test substance (4-NP or 4-NP-d5) and a vehicle control (e.g., corn oil) daily for three consecutive days by oral gavage or subcutaneous injection.

-

Include a positive control group treated with a known estrogen, such as 17α-ethinylestradiol.

-

Use a minimum of three dose levels for the test substance.

-

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

-

Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.

-

Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Estrogen Receptor (ER) Transactivation Assay using a Luciferase Reporter Gene

This in vitro assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.[15][16]

Protocol:

-

Cell Line: Use a human cell line that stably expresses the estrogen receptor and an estrogen-responsive luciferase reporter construct (e.g., T47D-KBluc or MCF-7 transfected with an ERE-luciferase plasmid).[11]

-

Cell Culture: Culture the cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.

-

Treatment:

-

Plate the cells in a 96-well plate and allow them to attach.

-

Expose the cells to a range of concentrations of the test substance (4-NP or 4-NP-d5), a vehicle control, and a positive control (e.g., 17β-estradiol).

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Generate dose-response curves and calculate the EC50 values (the concentration that produces 50% of the maximal response).

Assessment of Oxidative Stress

Several biomarkers can be measured to assess the induction of oxidative stress in vitro or in vivo.

Protocols:

-

Measurement of Reactive Oxygen Species (ROS):

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Treat cells or tissue homogenates with the test compound and the probe, and measure the fluorescence intensity.

-

-

Lipid Peroxidation Assay:

-

Measure the levels of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

-

Antioxidant Enzyme Activity Assays:

-

Measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using commercially available assay kits.

-

Mandatory Visualizations

Signaling Pathways

Caption: Estrogenic signaling pathway of 4-Nonylphenol.

Caption: 4-Nonylphenol-induced oxidative stress pathway.

Experimental Workflows

Caption: Workflow for the in vivo uterotrophic assay.

Caption: Workflow for the estrogen receptor reporter gene assay.

Conclusion

4-Nonylphenol is a well-established endocrine disruptor with a range of toxicological effects, primarily mediated through its estrogenic activity and the induction of oxidative stress. The toxicological profile of its deuterated analog, this compound, is currently unknown but is predicted to be influenced by the kinetic isotope effect on its metabolism. Deuteration of the aromatic ring is likely to slow the rate of aromatic hydroxylation, potentially altering the metabolite profile, half-life, and overall toxicity of the compound.

The experimental protocols and visualizations provided in this guide offer a framework for the direct comparative toxicological assessment of 4-NP and 4-NP-d5. Such studies are crucial to validate the predicted differences and to provide a comprehensive understanding of the impact of deuteration on the toxicology of this important environmental contaminant. This information will be invaluable for researchers, scientists, and drug development professionals in interpreting analytical data and in the risk assessment of these compounds.

References

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of nonylphenol by rat and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Metabolic Pathways of p-n-Nonylphenol Catalyzed by Cytochrome P450 and Estrogen Receptor Binding Activity of New Metabolites | CiNii Research [cir.nii.ac.jp]

- 7. First metabolic profiling of 4-n-nonylphenol in human liver microsomes by integrated approaches to testing and assessment: Metabolites, pathways, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. urosphere.com [urosphere.com]

- 14. oecd.org [oecd.org]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Endocrine-Disrupting Potential of 4-Nonylphenol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nonylphenol (B119669) (4-NP) is a widespread environmental contaminant recognized for its endocrine-disrupting properties. As a complex mixture of isomers, the biological activity of 4-NP is not uniform, with specific isomers demonstrating varying degrees of estrogenicity and interaction with multiple cellular signaling pathways. This technical guide provides a comprehensive overview of the endocrine-disrupting potential of 4-NP isomers, focusing on their mechanisms of action, quantitative biological activities, and the experimental protocols used for their assessment. Detailed visualizations of the key signaling pathways affected by 4-NP are provided to facilitate a deeper understanding of its molecular toxicology.

Introduction to 4-Nonylphenol and its Endocrine-Disrupting Properties

4-Nonylphenol (4-NP) is a member of the alkylphenol class of organic compounds and is primarily a degradation product of nonylphenol ethoxylates, which are widely used as non-ionic surfactants in various industrial and consumer products.[1][2] Due to its persistence and lipophilicity, 4-NP bioaccumulates in the environment and has been detected in water, soil, and wildlife.[3] The primary concern surrounding 4-NP exposure is its ability to act as an endocrine-disrupting chemical (EDC), mimicking the action of the natural hormone 17β-estradiol and interfering with the normal functioning of the endocrine system.[1]

Technical grade 4-NP is a complex mixture of numerous isomers, with the nonyl group attached at the para position of the phenol (B47542) ring.[4][5] The structure of this branched alkyl chain significantly influences the estrogenic potency of the individual isomers.[4][5][6] This isomer-specific activity underscores the importance of a detailed understanding of the biological effects of individual 4-NP congeners for accurate risk assessment and the development of mitigation strategies.

Mechanisms of Endocrine Disruption

The endocrine-disrupting effects of 4-NP isomers are mediated through their interaction with various cellular signaling pathways, primarily through binding to nuclear receptors.

Estrogen Receptor Signaling

The most well-characterized mechanism of 4-NP action is its ability to bind to estrogen receptors (ERs), specifically ERα and ERβ.[1] By binding to these receptors, 4-NP can act as an estrogen agonist, initiating a cascade of molecular events that are normally triggered by estradiol. This includes the transcription of estrogen-responsive genes, leading to various physiological effects.[7] However, the binding affinity of 4-NP isomers for ERs is generally lower than that of 17β-estradiol.[8]

Other Signaling Pathways

Beyond direct interaction with estrogen receptors, 4-NP isomers have been shown to modulate other critical signaling pathways, contributing to their diverse toxicological profile.

-